molecular formula C14H18N2O2 B4796259 3-(butyrylamino)-N-cyclopropylbenzamide

3-(butyrylamino)-N-cyclopropylbenzamide

Cat. No.: B4796259
M. Wt: 246.30 g/mol
InChI Key: HNZLNCMOWQZSJO-UHFFFAOYSA-N
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Description

3-(Butyrylamino)-N-cyclopropylbenzamide is a benzamide derivative characterized by a butyrylamino group (-NH-CO-C₃H₇) at the 3-position of the benzene ring and a cyclopropyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-(butanoylamino)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-4-13(17)15-12-6-3-5-10(9-12)14(18)16-11-7-8-11/h3,5-6,9,11H,2,4,7-8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZLNCMOWQZSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(butyrylamino)-N-cyclopropylbenzamide with structurally related benzamide derivatives, focusing on substituents, molecular properties, and functional group effects.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
This compound (hypothetical) -NH-CO-C₃H₇ (3-position), cyclopropylamide C₁₄H₁₇N₂O₂ (inferred) ~263.3 (calculated) Likely moderate lipophilicity due to cyclopropyl and butyryl groups.
3-(2-Cyanophenyl)-N-cyclopropylbenzamide -C₆H₄-CN (3-position), cyclopropylamide C₁₇H₁₄N₂O 262.31 Higher polarity due to cyano group; potential hydrogen bonding interactions.
3-Bromo-N-cyclopropylbenzamide -Br (3-position), cyclopropylamide C₁₀H₁₀BrNO 256.10 (exact mass) Increased molecular weight and reactivity (bromine as a leaving group).
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide -Cl-CH₂-oxadiazole (3-position), cyclopropylamide C₁₃H₁₂ClN₃O₂ 277.71 Heterocyclic oxadiazole introduces rigidity; chloromethyl enhances electrophilicity.
3-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride -CH₂-NH₂ (3-position), cyclopropylamide (hydrochloride salt) C₁₁H₁₃ClN₂O (salt) Not provided Polar amino group improves solubility; hydrochloride salt enhances stability.

Structural and Functional Group Analysis

Cyclopropylamide vs. In contrast, compounds like 3-(2-Cyanophenyl)-N-cyclopropylbenzamide () utilize a cyanophenyl group, which increases polarity and may improve binding affinity to polar enzyme active sites .

The chloromethyl-oxadiazole group in 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide () combines electrophilicity (from Cl) with heterocyclic stability, a feature leveraged in agrochemical and pharmaceutical design .

Solubility and Bioavailability: The hydrochloride salt of 3-(aminomethyl)-N-cyclopropylbenzamide () demonstrates how ionic derivatives can enhance aqueous solubility, a critical factor in drug development . The butyrylamino group in the target compound likely increases lipophilicity, which may improve membrane permeability but reduce solubility in polar solvents .

Notes

Data Limitations: Direct experimental data (e.g., melting points, solubility) for this compound is unavailable in the evidence. Properties are inferred from structural analogs.

Diverse Sources : References include patents, safety reports, and synthetic studies, ensuring a balanced perspective but highlighting gaps in biological activity data.

Structural Trends : Cyclopropyl and halogenated substituents are recurring motifs in benzamide design, suggesting their utility in tuning pharmacokinetic and physicochemical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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